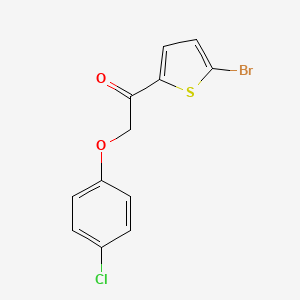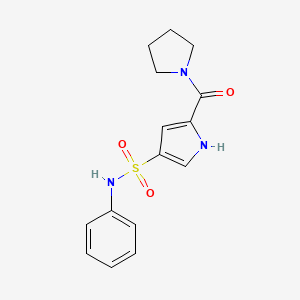
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide, also known as NPS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPS belongs to the class of sulfonamide compounds and has a molecular weight of 408.5 g/mol. In
Mecanismo De Acción
The mechanism of action of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has also been found to inhibit the activity of the protein kinase C pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide in lab experiments is its potential therapeutic applications. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. One area of interest is the development of new drugs based on the structure of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Researchers are exploring the use of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide derivatives with improved solubility and potency for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Researchers are working to understand the molecular pathways involved in the anti-cancer and anti-inflammatory effects of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Finally, researchers are exploring the use of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide involves the reaction of pyrrole-3-sulfonamide with N-phenylpyrrolidine-1-carboxamide. The reaction is catalyzed by a base such as triethylamine in the presence of a solvent like dichloromethane. The resulting compound is then purified by column chromatography to obtain N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide.
Aplicaciones Científicas De Investigación
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(18-8-4-5-9-18)14-10-13(11-16-14)22(20,21)17-12-6-2-1-3-7-12/h1-3,6-7,10-11,16-17H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDCCIBRJBVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)
![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)

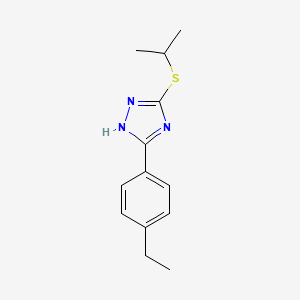
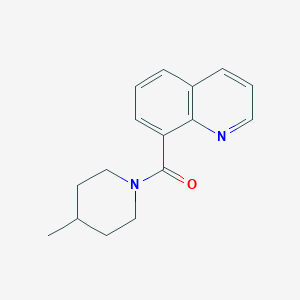
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
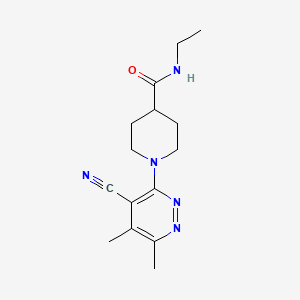
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
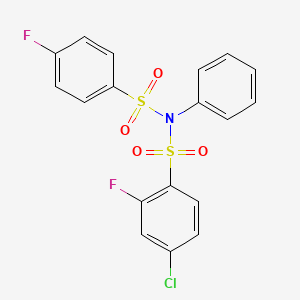
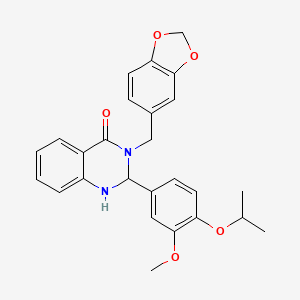
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
